molecular formula C10H17NO B1346494 2-(Cyclohex-1-en-1-yl)butanamide CAS No. 59-13-2

2-(Cyclohex-1-en-1-yl)butanamide

Cat. No.: B1346494
CAS No.: 59-13-2
M. Wt: 167.25 g/mol
InChI Key: MSDOXFHQTUSTHZ-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)butanamide is an organic compound with the molecular formula C10H17NO This compound features a cyclohexene ring attached to a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)butanamide can be achieved through several methods. One common approach involves the reaction of cyclohexanone with butanamide in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an intermediate enamine, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or butanoic acid derivatives.

    Reduction: Production of cyclohexanol or butylamine derivatives.

    Substitution: Generation of various substituted amides and esters.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A related compound with a similar cyclohexene ring structure.

    Butanamide: Shares the butanamide moiety but lacks the cyclohexene ring.

    Cyclohexanol: Contains a cyclohexane ring with a hydroxyl group.

Uniqueness

2-(Cyclohex-1-en-1-yl)butanamide is unique due to its combination of a cyclohexene ring and a butanamide moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(cyclohexen-1-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDOXFHQTUSTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CCCCC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303918
Record name 2-(cyclohex-1-en-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59-13-2
Record name NSC163510
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(cyclohex-1-en-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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